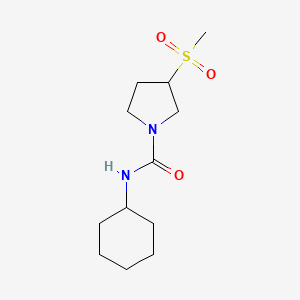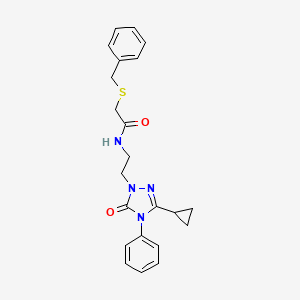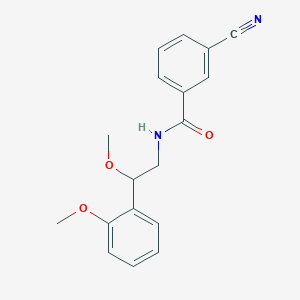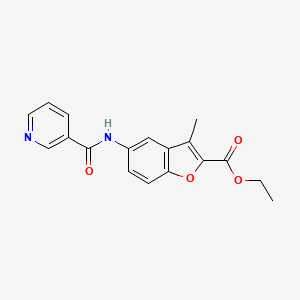
N-(4-Bromophenyl)-3-pyridinamine
Descripción general
Descripción
N-(4-Bromophenyl)-3-pyridinamine, also known as 4-Bromo-3-pyridinylamine, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyridine derivative that has a bromophenyl group attached to it. It is a white crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Aplicaciones Científicas De Investigación
- Pyrazoline derivatives, including N-(4-Bromophenyl)-3-pyridinamine, have demonstrated antibacterial properties . These compounds may inhibit bacterial growth and serve as potential agents against various pathogens.
- Researchers have explored the antifungal effects of pyrazolines. N-(4-Bromophenyl)-3-pyridinamine could be valuable in combating fungal infections .
- Pyrazoline derivatives have shown promise as antiparasitic agents. Investigating the efficacy of N-(4-Bromophenyl)-3-pyridinamine against parasites could yield valuable insights .
- Oxidative stress contributes to cellular damage. Pyrazolines, including our compound, exhibit antioxidant properties, potentially mitigating oxidative injury .
- N-(4-Bromophenyl)-3-pyridinamine’s impact on acetylcholinesterase (AchE) activity in the nervous system warrants investigation. AchE inhibition can affect nerve transmission and behavior .
- Novel analogs derived from N-(4-Bromophenyl)-3-pyridinamine have been designed and evaluated for antimicrobial activity. These compounds show promise against Gram-positive pathogens .
Antibacterial Activity
Antifungal Potential
Antiparasitic Properties
Antioxidant Activity
Neurotoxicity Assessment
In Silico Antimicrobial Evaluation
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These targets play a crucial role in the compound’s biological activity.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function . This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
N-(4-Bromophenyl)-3-pyridinamine may affect various biochemical pathways. Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have a variety of biological effects, depending on their specific targets and the nature of their interactions .
Propiedades
IUPAC Name |
N-(4-bromophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYIUTCUZFKMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride](/img/structure/B2551342.png)


![3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)








![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2551363.png)
![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)